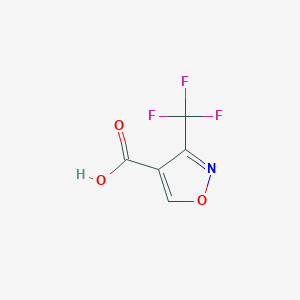

3-(Trifluoromethyl)isoxazole-4-carboxylic acid

Description

The exact mass of the compound 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethyl)isoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)isoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHQKFQUHDDTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679685 | |

| Record name | 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076245-98-1 | |

| Record name | 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid experimental protocol

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid

This guide provides a detailed, technically-grounded protocol for the synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, a valuable fluorinated building block in medicinal chemistry and drug development. The trifluoromethyl (-CF3) group is a critical pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Isoxazole scaffolds themselves are present in numerous pharmaceuticals, exhibiting a wide range of biological activities.[1][3][4] The combination of these two moieties makes this target molecule a highly desirable intermediate for the synthesis of novel therapeutic agents.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the mechanistic pathways involved. The protocol is designed to be self-validating, ensuring reproducibility and a high degree of purity in the final product.

Overall Synthetic Strategy: A Three-Step Approach

The synthesis is efficiently accomplished via a three-step sequence, beginning with commercially available starting materials. The core of this strategy is the classic Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl equivalent with hydroxylamine.[3]

The chosen pathway involves:

-

Formation of a Key Intermediate: Condensation of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate to create an activated enol ether, a stable and reactive 1,3-dicarbonyl surrogate.

-

Heterocyclic Ring Formation: Regioselective cyclocondensation of the intermediate with hydroxylamine to construct the 3-(trifluoromethyl)isoxazole ring.

-

Ester Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.

The overall workflow is depicted below.

Caption: Overall synthetic workflow for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

Principle and Mechanistic Insight

The initial step transforms the 1,3-dicarbonyl compound, ethyl 4,4,4-trifluoroacetoacetate, into its more reactive enol ether derivative. This is achieved through a condensation reaction with triethyl orthoformate, which serves as a source of a one-carbon electrophile, and acetic anhydride, which acts as a water scavenger and reaction promoter.[5][6] This conversion is crucial as it "protects" one of the carbonyl groups and provides a good leaving group (ethoxy) for the subsequent cyclization, thereby ensuring high regioselectivity in the isoxazole ring formation.

Experimental Protocol

-

To a reaction vessel equipped with a stirrer and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the mixture to approximately 110-120°C and maintain reflux for 2-4 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The resulting brown, oily product is typically of sufficient purity to be used in the next step without further purification.[7] If necessary, volatile by-products can be removed under reduced pressure.

Data Summary: Reagents and Conditions

| Reagent/Parameter | Molar Ratio (Typical) | Role/Condition | Source |

| Ethyl 4,4,4-trifluoroacetoacetate | 1.0 eq | Starting Material | [5] |

| Triethyl orthoformate | 1.1 - 1.5 eq | Ethoxymethylene Source | [5][6] |

| Acetic anhydride | ~4.0 eq | Promoter/Water Scavenger | [5] |

| Temperature | 110 - 120°C | Reaction Condition | [5] |

| Reaction Time | 2 - 4 hours | Reaction Condition | [5] |

| Product | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | Yield: ~97% (crude) | [7] |

Part 2: Cyclocondensation to Ethyl 3-(Trifluoromethyl)isoxazole-4-carboxylate

Principle and Mechanistic Insight

This step constitutes the core heterocycle formation. The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a cornerstone of isoxazole synthesis.[3][8] The key challenge in this synthesis is controlling the regioselectivity. With an unsymmetrical precursor like ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, two isomeric isoxazoles could potentially form.

However, the electronic nature of the precursor dictates the outcome. The carbon of the trifluoroacetyl group (-COCF₃) is significantly more electrophilic than the ester carbonyl carbon due to the intense electron-withdrawing effect of the -CF₃ group. Consequently, the initial nucleophilic attack occurs preferentially at this site by the nitrogen atom of hydroxylamine. Subsequent cyclization and dehydration lead specifically to the desired 3-(trifluoromethyl) regioisomer.[6] Performing the reaction at low temperatures further enhances this selectivity by minimizing the formation of by-products.[6]

Caption: Key mechanistic stages of the isoxazole ring formation.

Experimental Protocol

-

In a reaction vessel, prepare a solution of hydroxylamine hydrochloride and a mild base, such as sodium acetate, in a suitable solvent like ethanol or a water/ethanol mixture.[6] Cool this solution to between -20°C and 0°C.

-

Slowly add the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate from the previous step to the cooled hydroxylamine solution while maintaining the low temperature.

-

Stir the reaction mixture at low temperature (e.g., 0-10°C) for several hours until the reaction is complete (monitor by TLC).

-

Upon completion, pour the reaction mixture into cold water or onto crushed ice to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate, which can be purified by column chromatography or used directly if purity is sufficient.

Data Summary: Reagents and Conditions

| Reagent/Parameter | Molar Ratio (Typical) | Role/Condition | Source |

| Ethyl 2-(ethoxymethylene)-... | 1.0 eq | Substrate | [6] |

| Hydroxylamine Sulfate/HCl | ~1.5 eq | Nitrogen Source | [6] |

| Sodium Acetate | ~1.5 eq | Mild Base | [6] |

| Solvent | Ethanol / Water | Reaction Medium | [9] |

| Temperature | -20°C to 10°C | Controls Regioselectivity | [6] |

| Product | Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate | High Regioselectivity | [6] |

Part 3: Saponification to 3-(Trifluoromethyl)isoxazole-4-carboxylic acid

Principle and Mechanistic Insight

The final step is a standard ester hydrolysis, also known as saponification. The ethyl ester is treated with a strong base, typically sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous/alcoholic solvent.[6] This converts the ester into its corresponding carboxylate salt. Subsequent acidification with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product, which often precipitates from the aqueous solution and can be collected by filtration. The C-CF₃ bond is robust and generally stable under these conditions.[10]

Experimental Protocol

-

Dissolve the ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (1-2 M) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester).

-

Cool the reaction mixture in an ice bath.

-

Slowly add a strong acid (e.g., 6 N HCl) dropwise with stirring until the pH of the solution is acidic (pH 2-3).[11]

-

A white precipitate of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary: Reagents and Conditions

| Reagent/Parameter | Molar Ratio (Typical) | Role/Condition | Source |

| Ethyl 3-(CF₃)isoxazole-4-carboxylate | 1.0 eq | Substrate | [6] |

| Sodium Hydroxide (NaOH) | 1.5 - 2.5 eq | Hydrolyzing Agent | [6] |

| Hydrochloric Acid (HCl) | To pH 2-3 | Acidification | [11] |

| Solvent | Ethanol / Water | Reaction Medium | [6] |

| Temperature | Room Temp to 50°C | Reaction Condition | [6] |

| Product | 3-(Trifluoromethyl)isoxazole-4-carboxylic acid | High Purity Solid | [11] |

References

-

Nano Biorizons. (2024). Construction of Isoxazole ring: An Overview. [Link]

- Kudyakova, Y. S., et al. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Postovsky Institute of Organic Synthesis UB RAS.

-

YouTube. (2019). synthesis of isoxazoles. [Link]

-

ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... [Link]

-

Nascimento, V., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

-

Journal of Chemical Research. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. [Link]

-

PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

Das, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. [Link]

-

ACS Publications. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. [Link]

-

NIH. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]

-

NIH. (n.d.). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. [Link]

-

Semantic Scholar. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. [Link]

-

ResearchGate. (n.d.). Regioselective synthesis of trifluoromethyl-containing azomethine isoxazoles.. [Link]

-

RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

- Google Patents. (n.d.).

-

ChemSynthesis. (2025). methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. [Link]

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

ResearchGate. (2021). Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. [Link]

- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

ResearchGate. (n.d.). Synthesis of isoxazole derivative from reaction of.... [Link]

-

NIH. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

Organic Syntheses Procedure. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

-

Pharmacia. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

-

NIH. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]

-

PubChem. (n.d.). Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. [Link]

Sources

- 1. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 2. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]

- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the NMR Data Analysis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a detailed, field-expert analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Isoxazole derivatives are prevalent in pharmaceuticals, and the introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability and binding affinity.[1] This document moves beyond a simple listing of data, offering a causal explanation for spectral features based on fundamental principles and data from analogous structures. It provides researchers with a robust framework for interpreting the NMR data of this and related fluorinated heterocycles, ensuring structural integrity and accelerating research timelines.

The Structural Rationale: Predicting NMR Signatures

The structure of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid presents a unique set of NMR-active nuclei whose spectral characteristics are dictated by their immediate electronic environment. The molecule's key features are:

-

An isoxazole ring : A five-membered aromatic heterocycle.

-

A trifluoromethyl (CF₃) group at the C3 position: A strong electron-withdrawing group that introduces a key ¹⁹F NMR signal and complex C-F spin-spin couplings.

-

A carboxylic acid (-COOH) group at the C4 position: Features a highly deshielded, exchangeable proton.

-

No protons attached to the isoxazole ring : This simplifies the ¹H NMR spectrum significantly.

Our analysis will predict the NMR spectrum by synthesizing data from closely related, experimentally verified structures, providing a powerful and scientifically rigorous approach to structural confirmation.

Caption: Molecular structure of the target compound.

¹H NMR Spectral Analysis: The Signature of a Carboxylic Acid

The ¹H NMR spectrum is predicted to be remarkably simple, containing only one significant signal.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl and oxygen atoms. It is expected to appear as a broad singlet in the δ 10.0 – 13.0 ppm range.[2] The exact chemical shift and peak broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4]

Causality and Experimental Insight: In aprotic solvents like DMSO-d₆, this proton is readily observable.[5][6] However, in protic solvents like D₂O or methanol-d₄, it will rapidly exchange with deuterium, causing the signal to diminish or disappear entirely.[4][6] This "disappearance" upon a D₂O shake is a classic confirmatory test for an exchangeable proton.

¹⁹F NMR Spectral Analysis: A Window into Fluorination

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds.[7]

-

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the CF₃ group will give rise to a single signal. Based on data for 5-substituted-3-(trifluoromethyl)isoxazoles, this signal is predicted to be a singlet at approximately δ -64.0 ppm .[8]

Causality and Experimental Insight: The chemical shift of the ¹⁹F signal is a sensitive probe of its electronic environment.[7] Since there are no nearby protons or other fluorine atoms in the molecule, no splitting (coupling) is expected, resulting in a sharp singlet. The reference standard for ¹⁹F NMR is typically CFCl₃ (trichlorofluoromethane), defined as 0.0 ppm.[9]

¹³C NMR Spectral Analysis: Unraveling the Core Structure

The proton-decoupled ¹³C NMR spectrum will provide the most detailed structural information, revealing all five carbon atoms of the molecule. A key feature will be the splitting of carbon signals due to coupling with the three fluorine atoms of the CF₃ group.

Table 1: Predicted ¹³C NMR Spectral Data for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Authoritative Comparison |

| -COOH | 160 – 165 | Quartet (q) | ⁴J(C,F) ≈ 1-2 Hz | Typical range for a carboxylic acid carbon[4]. Long-range coupling to fluorine over four bonds is expected to be small and may not be resolved. |

| C3 | 155 – 160 | Quartet (q) | ²J(C,F) ≈ 35-40 Hz | Attached to the electronegative CF₃ group and ring nitrogen. Data for 5-phenyl-3-(trifluoromethyl)isoxazole shows C3 at 155.5 ppm with ²J(C,F) = 38.2 Hz.[8] |

| C4 | 110 – 115 | Quartet (q) | ³J(C,F) ≈ 1-3 Hz | Shielded position on the isoxazole ring, adjacent to the carboxyl group. Data from ethyl isoxazole-4-carboxylates suggests a shift in this region.[10] |

| C5 | 168 – 174 | Quartet (q) | ³J(C,F) ≈ 1-2 Hz | C5 in isoxazole systems is typically highly deshielded. The parent isoxazole C5 is at ~158 ppm[11], but substitution can shift this further downfield. |

| -CF₃ | 118 – 122 | Quartet (q) | ¹J(C,F) ≈ 270-275 Hz | The carbon of the CF₃ group exhibits a very large one-bond coupling to fluorine[12]. Data for 5-phenyl-3-(trifluoromethyl)isoxazole shows this signal at 119.6 ppm with ¹J(C,F) = 271.0 Hz.[8] |

Expertise in Interpretation: The magnitude of the C-F coupling constant is diagnostic. The one-bond coupling (¹J(C,F)) is exceptionally large, making the CF₃ carbon signal unmistakable. The two-bond coupling (²J(C,F)) to C3 is also significant, while the three- and four-bond couplings are much smaller.[13] Observing this pattern of quartets provides definitive evidence for the connectivity of the trifluoromethyl group to the isoxazole ring.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, unambiguous NMR data requires a meticulous experimental approach. This protocol is designed to ensure trustworthy and reproducible results.

Diagram: NMR Data Acquisition and Analysis Workflow

Caption: A validated workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the carboxylic acid and slows the exchange rate of the acidic proton, allowing for its observation.[6]

-

Vortex the sample until fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Tune and match the probe for the ¹H, ¹⁹F, and ¹³C frequencies. This is a critical step for ensuring optimal sensitivity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm is sufficient.

-

Use a 30° or 45° pulse angle with a relaxation delay (d1) of 1-2 seconds.

-

Collect at least 8 scans for a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F nucleus.

-

Set the spectral width to a large value (e.g., 250 ppm) centered around -60 ppm to ensure the signal is captured.[9]

-

Acquire the spectrum. No proton decoupling is necessary as no H-F couplings are expected.

-

An external reference standard (like CFCl₃) should be used for accurate chemical shift calibration.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus.

-

Use a standard proton-decoupled pulse program.

-

Set the spectral width to ~220 ppm.

-

A longer relaxation delay (d1 = 5-10 seconds) is recommended to allow for the full relaxation of quaternary carbons (which have long T₁ relaxation times), ensuring more accurate integration if needed.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication window function to improve the signal-to-noise ratio.

-

Perform a Fourier transform on all FIDs.

-

Carefully phase correct each spectrum.

-

Apply a baseline correction.

-

Reference the spectra: Use the residual DMSO peak at δ 2.50 ppm for the ¹H spectrum and the DMSO-d₆ multiplet centered at δ 39.52 ppm for the ¹³C spectrum.[14]

-

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. By leveraging data from structurally analogous compounds and applying fundamental NMR principles, we have established a clear set of expectations for chemical shifts, multiplicities, and coupling constants. The provided workflow ensures that researchers can acquire and interpret their data with high confidence, validating the structure of this important chemical building block and enabling the rapid progression of their research and development efforts.

References

-

Bruker. (n.d.). GIAO Method. Retrieved from Bruker website. (Note: Specific URL not available in search results, referencing the concept mentioned in)

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Emsley, J. W. (n.d.). Fluorine Coupling Constants. Retrieved from a source discussing theoretical calculations of coupling constants. (Note: Direct link unavailable, concept cited from[15])

-

Smedley, C. J., et al. (2019). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). F19 detection. Retrieved from [Link]

-

Reddit. (2017, June 27). Why am I not seeing the -COOH peak of this dye when I take NMR? Retrieved from [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for an article on Ethyl 3-(substituted)isoxazole-4-carboxylates. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a sample. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

RSC Publishing. (n.d.). Through space JFH spin–spin coupling constant transmission pathways. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

University of Manitoba. (n.d.). Typical proton and C-13 chemical shift ranges. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? Retrieved from [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Supporting Information. (n.d.). NMR spectra of various benzoic acids. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023, June 20). Fast 19F Magic-Angle-Spinning NMR Crystallography. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Note: While a specific URL isn't provided, this is a widely cited paper for solvent peaks).

-

ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]

-

Imperial College London. (2021, October 21). Supertesting set 19F NMR. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. Retrieved from [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. F19 detection [nmr.chem.ucsb.edu]

- 10. rsc.org [rsc.org]

- 11. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. eclass.uoa.gr [eclass.uoa.gr]

Navigating the Solubility Landscape of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. In the absence of extensive empirical solubility data in the public domain, this document synthesizes foundational principles of organic chemistry, leverages data from analogous structures, and outlines robust experimental protocols to empower researchers in predicting, measuring, and modulating the solubility of this molecule. This guide is intended for scientists and professionals in drug development and chemical research, offering both theoretical insights and practical methodologies for handling this compound.

Introduction: The Critical Role of Solubility in Chemical Development

Solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing a compound's bioavailability, formulation feasibility, and overall efficacy. For a molecule like 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, which possesses a complex interplay of functional groups, understanding its behavior in various organic solvents is paramount for successful application. This guide delves into the structural attributes of this isoxazole derivative and their implications for its solubility, providing a framework for rational solvent selection and the design of effective crystallization and formulation strategies.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. 3-(Trifluoromethyl)isoxazole-4-carboxylic acid features a unique combination of a polar carboxylic acid group, a heterocyclic isoxazole ring, and a highly electronegative trifluoromethyl group.

-

Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, contributing to its solubility in polar and protic solvents. The acidic nature of this group also allows for salt formation with bases, which can dramatically increase aqueous solubility.

-

Isoxazole Ring: The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen. This imparts a degree of polarity to the molecule.[1]

-

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule. The introduction of fluorine can also impact lipophilicity.[2]

Table 1: Physicochemical Properties of Analogous Isoxazole Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | 127.10 | Not Available | A simpler analog without the trifluoromethyl group.[1] |

| 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H8FNO3 | 221.19 | 199 - 201 | An analog with a phenyl and a methyl group.[3] |

| 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | C6H4F3NO3 | 195.10 | Not Available | A constitutional isomer of the target compound. A boiling point of 271.3 °C and a flash point of 117.9 °C have been reported.[4][5] |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H8ClNO3 | 237.64 | Not Available | An analog with a chlorinated phenyl group.[6] |

Predicted Physicochemical Properties:

Due to the absence of experimental data, computational methods can provide estimations for key parameters:

-

pKa: The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to non-fluorinated analogs. The pKa of a molecule is a critical factor in its solubility, especially in aqueous solutions where pH can be modulated.

-

logP (Octanol-Water Partition Coefficient): The trifluoromethyl group generally increases the lipophilicity of a molecule, which would suggest a higher logP value. This parameter is crucial for predicting a compound's behavior in biological systems and its solubility in nonpolar organic solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in a given organic solvent will be determined by the balance of intermolecular forces between the solute and the solvent molecules.

Diagram 1: Key Intermolecular Interactions Influencing Solubility

Caption: Intermolecular forces governing the solubility of the target compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group, leading to favorable interactions and likely good solubility. The synthesis of related isoxazole derivatives often utilizes ethanol as a solvent.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents have dipole moments and can interact with the polar regions of the target molecule. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds.[8]

-

Nonpolar Solvents (e.g., Toluene, Dichloromethane): While the carboxylic acid group may limit solubility in highly nonpolar solvents, the isoxazole ring and the trifluoromethyl group can contribute to some interaction. Patents related to the synthesis of similar compounds mention the use of toluene and dichloromethane for crystallization and extraction, indicating at least moderate solubility.[9]

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility is crucial for any research and development endeavor. Two common methods for assessing solubility are the thermodynamic (equilibrium) and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility measurement.

Diagram 2: Workflow for Thermodynamic Solubility Assay

Caption: Step-by-step process for determining thermodynamic solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Diagram 3: Workflow for Kinetic Solubility Assay

Caption: High-throughput kinetic solubility determination workflow.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable solvent like DMSO.

-

Assay Plate Preparation: Dispense the desired organic solvent into the wells of a microtiter plate.

-

Compound Addition: Add small volumes of the stock solution to the solvent-containing wells to create a range of concentrations.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.

-

Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance. The concentration at which precipitation is first observed is the kinetic solubility.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the solubility of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in organic solvents is currently lacking, this guide provides a robust framework for researchers to approach its handling and application. By understanding the interplay of its functional groups and applying the outlined experimental protocols, scientists can effectively determine its solubility in solvents relevant to their work.

Future research should focus on the systematic experimental determination of the solubility of this compound in a diverse range of organic solvents at various temperatures. Furthermore, the experimental determination of its pKa and logP would provide invaluable data for its application in pharmaceutical and agrochemical development.

References

-

National Center for Biotechnology Information (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. Retrieved from [Link]

- Google Patents (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

PubChem (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

-

National Center for Biotechnology Information (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Retrieved from [Link]

-

Amerigo Scientific (n.d.). 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Retrieved from [Link]

-

PNAS (2014). Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]

-

Gaylord Chemical Company (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Taylor & Francis Online (2025). Key developments in fluorinated heterocycles. Retrieved from [Link]

-

National Center for Biotechnology Information (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubMed Central. Retrieved from [Link]

Sources

- 1. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. 193952-09-9|3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. biosynth.com [biosynth.com]

- 6. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

Exploring Derivatives of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid for Drug Discovery: A Technical Guide

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Isoxazoles, a class of five-membered heterocyclic compounds, have emerged as "privileged structures" due to their versatile synthetic accessibility and their presence in a wide array of biologically active compounds.[1][2] Their ability to engage in various non-covalent interactions, coupled with favorable metabolic and pharmacokinetic profiles, makes them highly attractive starting points for therapeutic design.[3][4]

This guide focuses on a specific, highly promising isoxazole core: 3-(Trifluoromethyl)isoxazole-4-carboxylic acid . The strategic incorporation of a trifluoromethyl (CF3) group at the 3-position significantly enhances the molecule's therapeutic potential. The CF3 group is a cornerstone of contemporary drug design, prized for its ability to increase metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[5][6][7] The carbon-fluorine bond's immense strength (approximately 485 kJ/mol) renders the CF3 group highly resistant to metabolic degradation, often leading to improved in vivo half-life and a more predictable pharmacokinetic profile.[6] This guide provides an in-depth exploration of this scaffold, offering a technical narrative on its derivatization, biological evaluation, and optimization for researchers and drug development professionals.

Part 1: The Core Moiety - Physicochemical & Strategic Rationale

The 3-(Trifluoromethyl)isoxazole-4-carboxylic acid scaffold presents two primary vectors for chemical modification: the isoxazole ring itself and the carboxylic acid at the 4-position. The true power of this scaffold lies in the synergistic interplay between the trifluoromethyl group and the carboxylic acid.

-

The Trifluoromethyl Group (Position 3): As a potent electron-withdrawing group, the CF3 moiety significantly influences the electronic properties of the isoxazole ring.[8] This electronic modulation can be critical for tuning the binding affinity of derivatives to their target proteins. Furthermore, its steric bulk and lipophilicity (Hansch-Fujita π constant of +0.88) are key parameters that can be leveraged to optimize interactions within a protein's binding pocket and improve membrane permeability.[5][6]

-

The Carboxylic Acid (Position 4): This functional group is an exceptionally versatile handle for synthetic elaboration. It provides a ready attachment point for a vast array of chemical moieties through robust and well-established reactions, most notably amide bond formation. The resulting carboxamides are a common feature in many approved drugs, valued for their stability and ability to participate in hydrogen bonding, a critical interaction for target recognition.[9]

The combination of these features makes this scaffold an ideal starting point for library synthesis aimed at exploring diverse chemical spaces and identifying novel therapeutic agents.

Caption: Key physicochemical contributions of the scaffold's functional groups.

Part 2: Synthetic Strategies for Derivative Libraries

The primary route for derivatizing the 3-(Trifluoromethyl)isoxazole-4-carboxylic acid core is through the formation of isoxazole-4-carboxamides. This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents.[9]

General Synthetic Workflow

The overall strategy involves a two-step process: activation of the carboxylic acid followed by coupling with a primary or secondary amine.

Caption: General workflow for the synthesis of isoxazole-4-carboxamide derivatives.

Detailed Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol describes a standard, reliable method for synthesizing an isoxazole-4-carboxamide derivative. It is a self-validating system when appropriate analytical controls (TLC, NMR, MS) are employed at each stage.

Objective: To synthesize N-(4-fluorobenzyl)-3-(trifluoromethyl)isoxazole-4-carboxamide.

Materials:

-

3-(Trifluoromethyl)isoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl2)

-

Dichloromethane (DCM), anhydrous

-

4-Fluorobenzylamine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

-

Acid Chloride Formation (Activation):

-

To a solution of 3-(trifluoromethyl)isoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by the amine. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, dissolve 4-fluorobenzylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution.

-

Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes).

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral patterns serve as validation of the synthetic outcome.

-

Part 3: Biological Evaluation & Structure-Activity Relationships (SAR)

The derivatives synthesized from the 3-(trifluoromethyl)isoxazole-4-carboxylic acid core have shown potential across a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antiviral applications.[2][10][11] A prominent example of a drug built upon a related isoxazole carboxamide scaffold is Leflunomide, an immunosuppressive agent used in the treatment of rheumatoid arthritis.[12][13] Leflunomide is a prodrug that, upon oral administration, undergoes ring-opening to form its active metabolite, Teriflunomide, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH), crucial for pyrimidine synthesis in rapidly proliferating lymphocytes.[12][14][15][16]

Hypothetical Screening Funnel

A typical drug discovery campaign for this scaffold would involve a tiered screening approach to identify and optimize lead compounds.

Caption: A typical screening funnel for evaluating novel isoxazole derivatives.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the amine portion of the isoxazole-4-carboxamide allows for the elucidation of SAR. The goal is to identify substituents that enhance potency and selectivity while maintaining favorable drug-like properties.

Below is a table of hypothetical data for a series of derivatives targeting a protein kinase, illustrating a typical SAR exploration.

| Compound ID | R Group (Amine Component) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |

| ISOX-01 | Benzyl | 150 | 10.5 |

| ISOX-02 | 4-Fluorobenzyl | 75 | 5.2 |

| ISOX-03 | 4-Chlorobenzyl | 68 | 4.8 |

| ISOX-04 | 4-Methoxybenzyl | 250 | > 20 |

| ISOX-05 | Cyclohexylmethyl | 550 | > 50 |

| ISOX-06 | 3-Pyridylmethyl | 45 | 2.1 |

SAR Insights:

-

Aromatic Requirement: The sharp drop in activity for the aliphatic cyclohexylmethyl derivative (ISOX-05) compared to the benzyl derivative (ISOX-01) suggests a preference for an aromatic ring at this position, possibly due to π-stacking interactions in the kinase's binding pocket.

-

Electronic Effects: Placing small, electron-withdrawing groups (F, Cl) at the para-position of the benzyl ring (ISOX-02, ISOX-03) improves potency over the unsubstituted analog (ISOX-01).[17] Conversely, an electron-donating group (methoxy, ISOX-04) is detrimental to activity. This indicates that the electronic nature of this ring is a key determinant of binding affinity.

-

Hydrogen Bond Acceptor: The significant increase in potency for the pyridylmethyl derivative (ISOX-06) suggests that a hydrogen bond acceptor in this region of the molecule can form a critical interaction with the target protein, providing a clear direction for further optimization.

Conclusion and Future Directions

The 3-(Trifluoromethyl)isoxazole-4-carboxylic acid scaffold represents a highly validated and promising starting point for drug discovery. Its inherent physicochemical advantages, conferred by the trifluoromethyl group, combined with the synthetic tractability of the carboxylic acid handle, provide a robust platform for generating diverse chemical libraries. The success of related structures in approved medicines underscores the therapeutic potential of this molecular architecture.[3][4]

Future exploration should focus on advanced synthetic methodologies to access more complex and diverse derivatives, including multi-component reactions and late-stage functionalization. Integrating computational modeling and structure-based design will be crucial for rationally guiding the optimization of initial hits, ultimately accelerating the path from a privileged scaffold to a novel therapeutic agent.[18]

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link][5][7]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link][1]

-

A review of isoxazole biological activity and present synthetic techniques. (2023). International Journal of Creative Research Thoughts. [Link][3]

-

Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. (2010). PubMed. [Link][9]

-

From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. (2014). National Center for Biotechnology Information. [Link][12]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link][7]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link][2][10]

-

Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. (2020). MEDtube. [Link][13]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2023). International Journal of Creative Research Thoughts. [Link][4]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. (2015). PubMed. [Link][14]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

-

Teriflunomide. (2013). National Center for Biotechnology Information. [Link][15]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). National Center for Biotechnology Information. [Link][11]

-

Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). (2021). Journal of Medicinal Chemistry. [Link][18]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link][17]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijcrt.org [ijcrt.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medtube.net [medtube.net]

- 14. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Teriflunomide - Wikipedia [en.wikipedia.org]

- 17. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

A Comprehensive Technical Guide to the Stability and Proper Storage of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid

Introduction

3-(Trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its structural motifs, the isoxazole ring and the trifluoromethyl group, are prevalent in a variety of biologically active molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates[1][2]. The carboxylic acid moiety provides a handle for further synthetic modifications, making this compound a versatile building block for the synthesis of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. Understanding the chemical stability of this compound is paramount for ensuring its integrity during storage, handling, and experimental use, thereby guaranteeing the reliability and reproducibility of research and development outcomes. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is characterized by a five-membered isoxazole ring substituted with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 4-position.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃NO₃ | N/A |

| Molecular Weight | 197.07 g/mol | N/A |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in many organic solvents | General Observation |

The presence of the highly electronegative trifluoromethyl group and the acidic carboxylic acid function significantly influences the electronic properties and reactivity of the isoxazole ring. These features are central to understanding the stability profile of the molecule.

Core Stability Considerations and Potential Degradation Pathways

The stability of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. The primary modes of degradation for isoxazole derivatives, in general, involve hydrolytic ring opening, photolytic degradation, and decarboxylation.

Hydrolytic Stability

The isoxazole ring is susceptible to hydrolysis, particularly under basic conditions. The presence of the electron-withdrawing trifluoromethyl group at the 3-position is expected to increase the electrophilicity of the ring, potentially making it more susceptible to nucleophilic attack by hydroxide ions. This can lead to the opening of the isoxazole ring.

Conversely, under acidic conditions, isoxazole rings tend to be more stable. However, prolonged exposure to strong acids, especially at elevated temperatures, could also catalyze hydrolysis. Studies on other isoxazole-containing compounds have shown that maximum stability is often observed in the neutral to slightly acidic pH range.

Photostability

Heterocyclic compounds, including isoxazoles, can be sensitive to light, particularly ultraviolet (UV) radiation. Photo-oxidation can lead to the formation of various degradation products, potentially involving the cleavage of the isoxazole ring. Therefore, it is crucial to protect 3-(Trifluoromethyl)isoxazole-4-carboxylic acid from light exposure to prevent photochemical degradation.

Thermal Stability

As a solid, 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is expected to be relatively stable at ambient temperatures. However, elevated temperatures can promote degradation, including decarboxylation of the carboxylic acid group. This would result in the formation of 3-(trifluoromethyl)isoxazole. Forced degradation studies, which involve exposing the compound to high temperatures, are necessary to determine its thermal lability.

Oxidative Stability

The isoxazole ring can be susceptible to oxidation, which may lead to ring cleavage. Contact with strong oxidizing agents should be avoided to prevent oxidative degradation of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and integrity of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid:

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation and decarboxylation. |

| Light | Store in the dark (amber vials or opaque containers) | To prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Container | Tightly sealed containers | To prevent the ingress of moisture and air. |

| Form | Store as a solid whenever possible | Solutions are generally less stable than the solid form. If solutions are prepared, they should be used fresh or stored under the recommended conditions for a limited time, after stability has been verified. |

Handling Precautions:

-

Avoid Dust Formation: Handle the solid material in a well-ventilated area or in a fume hood to avoid inhalation of dust particles.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

-

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and excessive heat.

Experimental Protocol: Forced Degradation Study

To systematically evaluate the intrinsic stability of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid and identify its potential degradation products, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The following is a general protocol that can be adapted for this purpose.

Objective:

To identify the degradation pathways and develop a stability-indicating analytical method for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.

Materials:

-

3-(Trifluoromethyl)isoxazole-4-carboxylic acid

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at room temperature and at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute with the mobile phase for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample and dilute with the mobile phase for analysis.

-

Thermal Degradation: Expose the solid compound to a dry heat of 80°C in an oven for a specified period. Also, prepare a solution of the compound and expose it to 60°C. At each time point, withdraw a sample, dissolve it in the mobile phase (for the solid), or dilute it (for the solution) for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the exposure period.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from all the degradation products.

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify the major degradation products using techniques like LC-MS/MS and NMR.

-

Propose the degradation pathways based on the identified products.

Conclusion

3-(Trifluoromethyl)isoxazole-4-carboxylic acid is a valuable building block in drug discovery, and maintaining its chemical integrity is essential for reliable scientific outcomes. This technical guide has outlined the key stability considerations and provided evidence-based recommendations for its proper storage and handling. The primary degradation pathways to consider are hydrolysis (especially under basic conditions), photolysis, and thermal decomposition. Adherence to the recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere in a tightly sealed container—will significantly mitigate the risk of degradation. For critical applications, a forced degradation study is highly recommended to fully characterize the stability profile of this compound and to develop a robust, stability-indicating analytical method.

References

-

Sharp Services. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Sharp Clinical. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

- Pattanayak, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances.

- Pattanayak, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.

- Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457-1460.

- Li, Z., et al. (2025). Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. The Journal of Organic Chemistry.

- Serna, S., et al. (n.d.). Direct ring fluorination of 3-substituted 5-(1,3-dioxane)

- Pitre, S. P., et al. (2021). Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. Chemical Science.

- Batra, S., et al. (2018).

- Movassaghi, M., & Hill, M. D. (2018).

- Nechaev, M. S., et al. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. Molecules.

- Pattanayak, S., et al. (2023). Diversity points of substituted isoxazoles.

- Ye, L., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews.

- Kumar, A., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Zhang, Y., et al. (2023).

- Noël, T., et al. (2022). Trifluoromethylation of diverse heterocycles.

- Noël, T., & Wang, X. (2021). Trifluoromethylation of five-membered heterocycles via photocatalysis in continuous flow.

- Cho, E. J., et al. (2012).

- Nechaev, M. S., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules.

- Gwarda, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.

- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.

- Pattanayak, S., et al. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal.

- Azam, A., et al. (2023). (A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B)...

- Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid

Introduction: The Significance of Rigorous Spectroscopic Analysis

3-(Trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can substantially alter a molecule's pharmacokinetic and physicochemical properties, making it a valuable moiety in drug design.[1] The isoxazole ring itself is a key pharmacophore in numerous bioactive compounds. A thorough understanding of the molecular structure and purity of this compound is paramount for its successful application, and this is achieved primarily through a suite of spectroscopic techniques.

This guide provides a comprehensive overview of the methodologies and expected outcomes for the spectroscopic characterization of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps but also the underlying scientific rationale for each experimental choice.

Molecular Structure and Characterization Workflow

A logical and systematic workflow is essential for the complete and unambiguous characterization of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. The process begins with sample preparation, followed by a series of spectroscopic analyses that each provide a unique piece of the structural puzzle.

Figure 1: A generalized workflow for the spectroscopic characterization of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the carboxylic acid proton and the isoxazole ring proton.

-

Experimental Protocol:

-

Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[2]

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

Expected Spectrum and Interpretation:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm. The broadness is due to hydrogen bonding and chemical exchange. In a publication concerning trifluoroacetaldehyde oxime, a broad singlet for a hydroxyl proton was observed at 11.07 ppm.[3]

-

Isoxazole Ring Proton (C5-H): A singlet is anticipated for the proton at the 5-position of the isoxazole ring. The chemical shift will be influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group and the carboxylic acid.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the deuterated solvent signal.

-

-

Expected Spectrum and Interpretation:

-

Carboxylic Acid Carbonyl (-COOH): This signal will appear in the downfield region, typically around δ 160-170 ppm.

-

Isoxazole Ring Carbons (C3, C4, C5): Three distinct signals are expected for the isoxazole ring carbons. The chemical shifts will be influenced by the substituents. For a simple isoxazole, the carbon signals appear at δ 157.81, 149.08, and 103.61 ppm.[4] In our target molecule, the C3 carbon, attached to the trifluoromethyl group, will show a quartet due to coupling with the three fluorine atoms. The C4 carbon, bonded to the carboxylic acid, and the C5 carbon will also have characteristic chemical shifts.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is typically in the range of δ 115-125 ppm.[3]

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethyl group.

-

Experimental Protocol:

-

The same sample can be used.

-

Acquire a ¹⁹F NMR spectrum.

-

Reference the spectrum to an external standard such as CFCl₃ (δ 0.00 ppm).

-

-

Expected Spectrum and Interpretation:

-